molecular formula C16H23N3O B11825713 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11825713
M. Wt: 273.37 g/mol
InChI Key: OZYUFBHIOHUWKQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol .

Scientific Research Applications

Pharmacological Potential

  • Adenosine A2A Receptor Antagonism :
    • Research indicates that compounds with similar structural motifs exhibit significant antagonistic activity against the adenosine A2A receptor, which is implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This suggests that 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde could serve as a lead compound for developing new neuroprotective agents .
  • Antitumor Activity :
    • Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. Compounds structurally related to this compound have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Inhibition of Plasmodial Kinases :
    • The compound has been evaluated for its inhibitory effects on specific kinases involved in malaria pathogenesis, particularly PfGSK3 and PfPK6. Preliminary results indicate that derivatives can achieve significant inhibition at micromolar concentrations, making them candidates for antimalarial drug development .

Case Study 1: Neuroprotective Effects

A study examined the effects of a piperidine derivative on neurodegeneration models in vitro. The compound demonstrated a dose-dependent protective effect against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Concentration (µM)Cell Viability (%)
0100
1080
5065
10040

Case Study 2: Antitumor Activity

In vivo studies on xenograft models using piperidine derivatives showed a reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (20 mg/kg)70

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .

Biological Activity

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H25N3OC_{17}H_{25}N_{3}O. It features a piperidine ring substituted with a pyridine moiety containing a pyrrolidine group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy in inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the NF-kB pathway .

Case Study:
A study demonstrated that a related piperidine derivative inhibited IKKβ, leading to reduced NF-kB activity and subsequent apoptosis in FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

Piperidine derivatives are also investigated for their neuroprotective properties. They may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, which is vital for cognitive function. Enhanced cholinergic activity through inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action:
The presence of nitrogen atoms within the piperidine structure enhances binding affinity to AChE, promoting increased levels of acetylcholine in the synaptic cleft .

Antiviral Activity

Emerging research suggests that piperidine-based compounds may possess antiviral properties. For example, studies have shown that certain derivatives exhibit significant binding affinity to viral proteins, potentially inhibiting replication processes. In particular, compounds with piperidine cores have been identified as promising candidates against SARS-CoV2 by targeting the main protease .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of IKKβ; induction of apoptosis
NeuroprotectionAChE and BuChE inhibition
AntiviralBinding to viral proteases

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the piperidine or pyridine rings can enhance or diminish its pharmacological effects. For instance, substituents that increase lipophilicity tend to improve membrane permeability and receptor binding .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c1-13-10-16(18-7-4-5-8-18)17-11-14(13)15-6-2-3-9-19(15)12-20/h10-12,15H,2-9H2,1H3

InChI Key

OZYUFBHIOHUWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCC3

Origin of Product

United States

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